molecular formula C12H12N2O2 B2558701 N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide CAS No. 2305283-44-5

N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide

Cat. No.: B2558701
CAS No.: 2305283-44-5
M. Wt: 216.24
InChI Key: GTFFNBSUORFQMB-UHFFFAOYSA-N
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Description

N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide is a compound that belongs to the class of furo[3,2-c]pyridine derivatives. These compounds are known for their versatile pharmacological properties, including significant anticancer activity . The structure of this compound features a furo[3,2-c]pyridine core, which is a fused heterocyclic system combining a furan ring and a pyridine ring.

Preparation Methods

The synthesis of N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide typically involves a multi-step process. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . For example, a mixture of nicotinonitrile and sodium ethoxide in ethanol can be stirred to form the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2) and tert-butyl hydroperoxide (TBHP) . For instance, the compound can be synthesized via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-{furo[3,2-c]pyridin-2-yl}ethyl)prop-2-enamide involves the disruption of key cellular signaling pathways. It targets molecular pathways involving serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . By binding to these targets, the compound interferes with cell proliferation and survival, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1-furo[3,2-c]pyridin-2-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-12(15)14-8(2)11-6-9-7-13-5-4-10(9)16-11/h3-8H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFFNBSUORFQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CN=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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